![molecular formula C14H13F2NO3S B4583134 1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)
1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to “1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine,” often involves reactions that introduce various substituents into the pyrrolidin-2-one nucleus, a core structure found in many biologically active molecules. Techniques such as the reaction of methyl esters with aromatic aldehydes and amino alcohols under specific conditions have been utilized to synthesize related compounds. These methods highlight the importance of choosing appropriate reactants and conditions to achieve the desired derivatives with potential biological activity (Rubtsova et al., 2020).
Molecular Structure Analysis
The structural analysis of pyrrolidine derivatives is commonly conducted using techniques like 1H NMR spectroscopy and IR spectrometry. These analyses reveal the presence of characteristic stretching vibrations of various functional groups, confirming the formation of the desired compounds. The structural elucidation of these molecules provides insights into their potential interactions and reactivity, which are crucial for their application in medicinal chemistry and materials science (Rubtsova et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo various chemical reactions, including cycloadditions, rearrangements, and Michael additions, leading to the formation of a wide range of products with diverse structures and properties. These reactions are influenced by the nature of the substituents and the reaction conditions. Studies have shown that pyrrolidine compounds can be functionalized to achieve specific chemical properties, demonstrating their versatility and potential for further modification (Tsuge et al., 1997).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine and its derivatives have been explored in various synthetic and characterization studies. For instance, a study by An and Wu (2017) demonstrates the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates, highlighting the potential utility of similar sulfonated pyrrolidine compounds in moderate to good yields under catalyst-free conditions (An & Wu, 2017). Additionally, the work by Kelly, Kerrigan, and Walsh (2008) on the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines opens new approaches to substituted furans and pyrroles, indicating the versatility of furyl and pyrrolidine structures in the synthesis of complex molecules (Kelly, Kerrigan, & Walsh, 2008).
Catalytic Applications
The ionic liquid sulfonic acid functionalized pyridinium chloride, synthesized from related compounds, exemplifies an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of complex organic molecules, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, demonstrating the potential catalytic applications of sulfonated pyrrolidine derivatives in organic synthesis (Moosavi‐Zare et al., 2013).
Biological and Medicinal Chemistry
Although information directly related to 1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine in biological contexts was not found, the structural motifs it contains, such as pyrrolidine and sulfone, are prevalent in medicinal chemistry. For example, the photoredox-catalyzed intramolecular aminodifluoromethylation of unactivated alkenes using HCF2SO2Cl showcases the synthesis of pyrrolidines and lactones, which are core structures in many biologically active molecules (Zhang, Tang, Thomoson, & Dolbier, 2015).
Material Science
In the field of material science, the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, as explored by Liu et al. (2013), provide insight into the potential applications of sulfone and pyrrolidine derivatives in developing high-performance polymers with desirable properties such as solubility, thermal stability, and mechanical strength (Liu et al., 2013).
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2-(furan-2-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c15-10-5-6-11(16)14(9-10)21(18,19)17-7-1-3-12(17)13-4-2-8-20-13/h2,4-6,8-9,12H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGUCUOBNVOKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorobenzenesulfonyl)-2-(furan-2-YL)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)
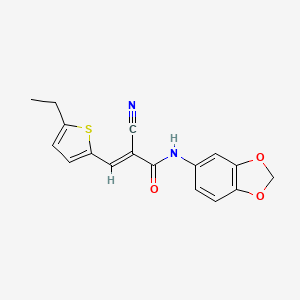
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)
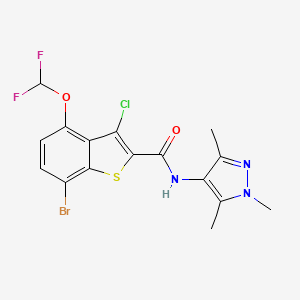
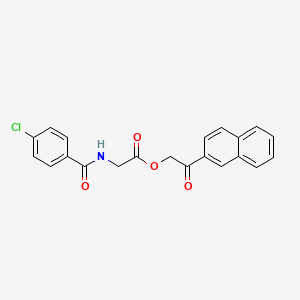
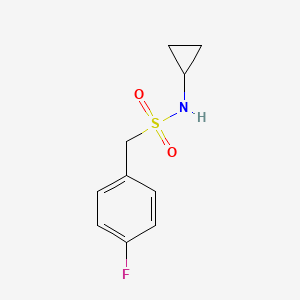
![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)
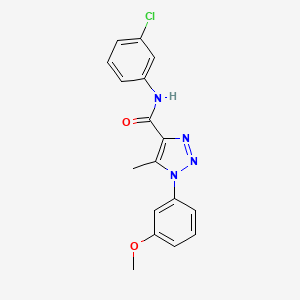
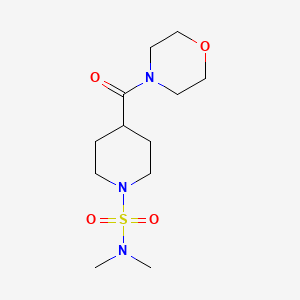
![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)
![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)